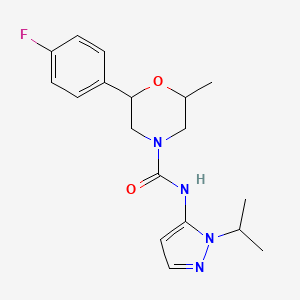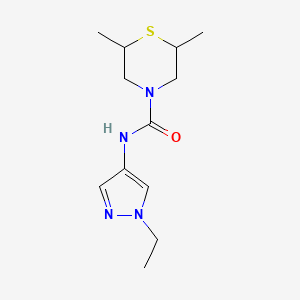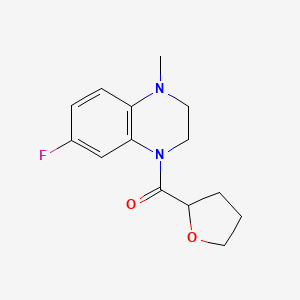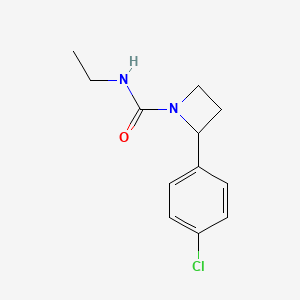
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone, also known as FMDO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMDO is a quinoxaline derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone is not fully understood, but it is believed to act on the GABAergic system by enhancing the activity of GABA-A receptors. GABA-A receptors are involved in the regulation of anxiety, depression, and seizures. (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has been shown to increase the frequency of GABA-A receptor-mediated chloride ion channel openings, leading to anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has been shown to have several biochemical and physiological effects, including anxiolytic, anticonvulsant, and antidepressant effects. (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the survival and growth of neurons. Additionally, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has several advantages for lab experiments, including its easy synthesis and availability. Additionally, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has been shown to have low toxicity and high selectivity for GABA-A receptors. However, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
Direcciones Futuras
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has several potential future directions, including its use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Additionally, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone can be investigated for its potential use in the treatment of anxiety and depression. Further studies can also be conducted to understand the mechanism of action of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone and its effects on different neurotransmitter systems. Finally, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone can be used as a lead compound for the development of novel drugs with improved efficacy and selectivity.
Métodos De Síntesis
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone can be synthesized using different methods, including the one-pot synthesis method and the multi-step synthesis method. The one-pot synthesis method involves the reaction of 7-fluoro-4-methyl-2,3-dihydroquinoxaline-1,4-dione with 3-hydroxymethyl oxolane in the presence of a base such as potassium carbonate. The multi-step synthesis method involves the reaction of 4-methyl-2,3-dihydroquinoxaline-1,4-dione with various reagents to obtain the desired product.
Aplicaciones Científicas De Investigación
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has been investigated for its potential applications in different fields, including medicinal chemistry, pharmacology, and neuroscience. (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has been shown to possess anticonvulsant, anxiolytic, and antidepressant properties. Additionally, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Propiedades
IUPAC Name |
(7-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-16-5-6-17(14(18)10-4-7-19-9-10)13-8-11(15)2-3-12(13)16/h2-3,8,10H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVGHXADCNDPKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=CC(=C2)F)C(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7591285.png)

![(2-Methylfuran-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone](/img/structure/B7591301.png)
![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone](/img/structure/B7591310.png)


![N-[3-(2-propan-2-ylthiomorpholine-4-carbonyl)phenyl]propanamide](/img/structure/B7591337.png)
![N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-oxo-1,3-dihydrobenzimidazole-5-carboxamide](/img/structure/B7591341.png)



![2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]-N-[1-(2-methylphenyl)propan-2-yl]acetamide](/img/structure/B7591373.png)

